Nitrocycline
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Overview
Description
Nitrocycline is a tetracycline antibiotic known for its potent antibacterial properties. It is a derivative of tetracycline, modified by the addition of a nitro group at position 7. This modification enhances its antibacterial activity and reduces bacterial resistance compared to its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrocycline is synthesized semi-synthetically from tetracycline. The process involves the addition of an electron-withdrawing nitro group at position 7 of the tetracycline molecule . The tetracycline is first purified using aqueous two-phase systems with polyethylene glycol and salts based on cholinium. The purified tetracycline is then chemically modified using chemo-informatics to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors for the fermentation of Streptomyces species to produce tetracycline, followed by chemical modification to introduce the nitro group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitrocycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidation products include nitroso and hydroxylamine derivatives.
Reduction: Reduction leads to the formation of amino derivatives.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Nitrocycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of nitro substitution on the chemical properties of tetracyclines.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Explored for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial coatings and materials.
Mechanism of Action
Nitrocycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. The presence of the nitro group enhances its binding affinity to the ribosome, making it more effective than tetracycline .
Comparison with Similar Compounds
Nitrocycline is compared with other tetracycline antibiotics such as:
- Tetracycline
- Doxycycline
- Minocycline
Uniqueness
- This compound : Enhanced antibacterial activity and reduced resistance due to the nitro group.
- Tetracycline : The parent compound with broad-spectrum antibacterial activity.
- Doxycycline : Known for its improved pharmacokinetics and reduced side effects.
- Minocycline : Noted for its high lipid solubility and ability to penetrate tissues .
This compound stands out due to its unique modification, which provides superior antibacterial properties and a lower likelihood of resistance development compared to other tetracyclines.
Properties
CAS No. |
5585-59-1 |
---|---|
Molecular Formula |
C21H21N3O9 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1 |
InChI Key |
ICIDIYCNVITODC-UVPAEMEASA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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